molecular formula C11H9NO2 B8797818 3-(p-tolyl)-1H-pyrrole-2,5-dione CAS No. 89931-79-3

3-(p-tolyl)-1H-pyrrole-2,5-dione

Cat. No.: B8797818
CAS No.: 89931-79-3
M. Wt: 187.19 g/mol
InChI Key: UJNLRBKIVGGVIP-UHFFFAOYSA-N
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Description

3-(p-tolyl)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-tolyl)-1H-pyrrole-2,5-dione typically involves the reaction of p-toluidine with maleic anhydride. The reaction proceeds through a cyclization process, forming the pyrrole ring. The reaction conditions generally include heating the reactants in a suitable solvent, such as acetic acid or toluene, under reflux conditions. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(p-tolyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-dione derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding pyrrolidine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products Formed

    Oxidation: Formation of pyrrole-2,5-dione derivatives.

    Reduction: Formation of pyrrolidine derivatives.

    Substitution: Formation of various substituted pyrrole derivatives.

Scientific Research Applications

3-(p-tolyl)-1H-pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(p-tolyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(p-tolyl)-1H-pyrrole-2-carboxylic acid
  • 3-(p-tolyl)-1H-pyrrole-2,5-dione
  • This compound

Uniqueness

This compound stands out due to its unique combination of the p-tolyl group and the pyrrole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

89931-79-3

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

3-(4-methylphenyl)pyrrole-2,5-dione

InChI

InChI=1S/C11H9NO2/c1-7-2-4-8(5-3-7)9-6-10(13)12-11(9)14/h2-6H,1H3,(H,12,13,14)

InChI Key

UJNLRBKIVGGVIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)NC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 53.6 g portion of p-toluidine was dissolved in a mixture of 150 ml of 12N-hydrochloric acid and 100 ml of water, cooled in an ice-salt bath. A 100 g portion of ice was added and then a solution of 35 g of sodium nitrite in 80 ml of water was added dropwise with stirring over 1/2 hour. A solution of 48.5 g of maleimide in 400 ml of acetone was then added in one portion and the mixture was cooled in an ice-salt bath with 20 g of dry ice added to the reaction mixture. A 125 g portion of sodium acetate was added to achieve pH 3. Ten minutes later 5.0 g of cupric chloride dihydrate was added. The mixture was filtered and the filtrate was allowed to stand 64 hours. The solid was collected, added to 30 ml of 2,6-lutidine and heated on a steam bath for 1/2 hour, then poured into one liter of water and filtered. The filtrate produced pale yellow crystals which were collected, giving 2-(p-tolyl)maleimide.
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